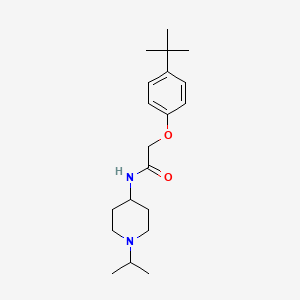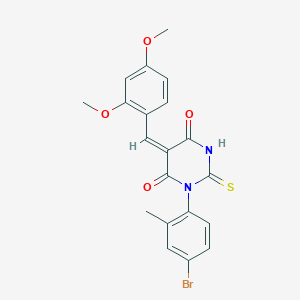![molecular formula C17H18N2O2S2 B5135546 N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5135546.png)
N,N'-bis[2-(methylthio)phenyl]malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis[2-(methylthio)phenyl]malonamide, also known as BMM, is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMM is a chelating agent that can selectively bind with metal ions and has found applications in analytical chemistry, nuclear fuel reprocessing, and environmental remediation.
Mecanismo De Acción
N,N'-bis[2-(methylthio)phenyl]malonamide is a chelating agent that can selectively bind with metal ions through its two thiol groups. The binding of metal ions with N,N'-bis[2-(methylthio)phenyl]malonamide forms a stable complex that can be analyzed using various spectroscopic techniques. The selectivity of N,N'-bis[2-(methylthio)phenyl]malonamide towards metal ions depends on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
N,N'-bis[2-(methylthio)phenyl]malonamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the field of medicine are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N,N'-bis[2-(methylthio)phenyl]malonamide is its selectivity towards metal ions, which makes it a useful tool in analytical chemistry and environmental remediation. N,N'-bis[2-(methylthio)phenyl]malonamide is also stable under a wide range of pH conditions and can be used in both acidic and alkaline solutions. However, the synthesis of N,N'-bis[2-(methylthio)phenyl]malonamide is a complex process, and the purity of the final product is crucial for its application in scientific research.
Direcciones Futuras
There are several future directions for the application of N,N'-bis[2-(methylthio)phenyl]malonamide in scientific research. One of the potential areas of application is in the field of medicine, where N,N'-bis[2-(methylthio)phenyl]malonamide can be used as a chelating agent to selectively remove metal ions from the body. N,N'-bis[2-(methylthio)phenyl]malonamide can also be modified to improve its selectivity towards specific metal ions, which can be useful in various analytical and environmental applications. Additionally, the development of new synthesis methods for N,N'-bis[2-(methylthio)phenyl]malonamide can improve its purity and reduce the cost of production.
Métodos De Síntesis
N,N'-bis[2-(methylthio)phenyl]malonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrothiophene with 2-methylthiophenol to form 2-(methylthio)-5-nitrothiophene. Subsequently, the nitro group is reduced to an amino group using sodium dithionite, followed by the reaction with malonamide to form N,N'-bis[2-(methylthio)phenyl]malonamide. The synthesis of N,N'-bis[2-(methylthio)phenyl]malonamide is a complex process, and the purity of the final product is crucial for its application in scientific research.
Aplicaciones Científicas De Investigación
N,N'-bis[2-(methylthio)phenyl]malonamide has found applications in various fields of scientific research. In analytical chemistry, N,N'-bis[2-(methylthio)phenyl]malonamide is used as a chelating agent to selectively bind with metal ions, which can be analyzed using various spectroscopic techniques. N,N'-bis[2-(methylthio)phenyl]malonamide has also found applications in nuclear fuel reprocessing, where it can selectively extract actinides and lanthanides from spent nuclear fuel. In environmental remediation, N,N'-bis[2-(methylthio)phenyl]malonamide can be used to remove heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N,N'-bis(2-methylsulfanylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSKTMBTIAPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135464.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)



![{3-(2,4-difluorobenzyl)-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5135484.png)
![ethyl 4-[5-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5135502.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5135536.png)
![10-phenyl-3,4,9,10-tetrahydropyrrolo[3,4-b][1,5]benzodiazepin-1(2H)-one](/img/structure/B5135544.png)
![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5135560.png)